molecular formula C8H7ClN2O3 B157530 2-chloro-N-(2-nitrophenyl)acetamide CAS No. 10147-70-3

2-chloro-N-(2-nitrophenyl)acetamide

Cat. No. B157530
CAS No.: 10147-70-3
M. Wt: 214.6 g/mol
InChI Key: XXWVCPLQFJVURO-UHFFFAOYSA-N
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Patent
US04585774

Procedure details

30 Grams of o-nitroaniline and 55.7 g of anhydrous chloroacetic acid were mixed together and the mixture was heated at 70° to 80° C. for 30 minutes with stirring, then water was added to the reaction mixture, the crystals thus formed were collected by filtration and recrystallized from isopropyl ether to obtain 49.42 g of o-nitro-α-chloroacetanilide in the form of light yellow flake-like crystals. Melting point: 85.5°-87.0° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
55.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH2:6])([O-:3])=[O:2].[Cl:11][CH2:12][C:13](O)=[O:14]>O>[N+:1]([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH:6][C:13](=[O:14])[CH2:12][Cl:11])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC=C1
Name
Quantity
55.7 g
Type
reactant
Smiles
ClCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 70° to 80° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the crystals thus formed
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from isopropyl ether

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(NC(CCl)=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 49.42 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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